Hexaaquacopper(II) bromate
Description
Structure
2D Structure
Properties
CAS No. |
14550-85-7 |
|---|---|
Molecular Formula |
Br2CuO6 |
Molecular Weight |
319.35 g/mol |
IUPAC Name |
copper;dibromate |
InChI |
InChI=1S/2BrHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
InChI Key |
NSGLMHRMZITSKO-UHFFFAOYSA-L |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Cu+2] |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Cu+2] |
Other CAS No. |
14550-85-7 |
Synonyms |
hexaaquacopper(II) bromate |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Hexaaquacopper Ii Bromate
Conventional Aqueous Solution Synthesis Routes
The primary conventional method for synthesizing Hexaaquacopper(II) bromate (B103136) involves direct reactions in an aqueous medium. This approach leverages the solubility of copper(II) salts and the reactivity of bromic acid to produce the desired hydrated copper bromate salt.
Reaction of Copper(II) Salts with Bromic Acid
Hexaaquacopper(II) bromate can be synthesized through the reaction of a copper(II) salt, such as copper(II) carbonate or copper(II) oxide, with bromic acid (HBrO₃). The reaction with copper(II) carbonate, for instance, proceeds with the neutralization of the acid and the release of carbon dioxide and water, leading to the formation of the copper(II) and bromate ions in solution. Upon concentration and cooling, the hydrated salt, Cu(H₂O)₆₂, crystallizes. The fundamental reaction is represented as:
CuCO₃ + 2HBrO₃ + 5H₂O → Cu(H₂O)₆₂ + CO₂
This method is a straightforward acid-base reaction that yields the target compound dissolved in water, from which it can be isolated by crystallization.
Influence of Reaction Conditions (Temperature, Concentration) on Compound Formation and Stability
While specific literature detailing the precise influence of reaction conditions on the formation and stability of this compound is not extensively detailed, general principles of aqueous salt crystallization provide a strong framework for understanding the process. The formation of well-defined crystals of hydrated salts is critically dependent on both temperature and reactant concentration, which together control the level of supersaturation of the solution.
For analogous hydrated copper salts like copper(II) sulfate (B86663) pentahydrate, it has been demonstrated that a lower cooling rate of a supersaturated solution promotes the growth of larger and more intact crystals. core.ac.uk Rapid cooling can lead to the formation of many small crystals or an amorphous precipitate. core.ac.uk Temperature directly influences the solubility of the salt; for most salts, solubility increases with temperature. scienceprojects.org Therefore, a common technique involves preparing a saturated solution at an elevated temperature and then allowing it to cool slowly. This controlled decrease in solubility induces crystallization. core.ac.uk
The concentration of the initial solution dictates the degree of supersaturation. A solution must be supersaturated for crystals to form, but excessively high concentrations can lead to rapid, uncontrolled precipitation. scienceprojects.org The optimal conditions involve achieving a state of moderate supersaturation from which crystal nucleation and subsequent growth can proceed in an orderly fashion. hamptonresearch.com The stability of the resulting hydrated salt is also temperature-dependent; hydrated salts can lose water molecules if heated, eventually converting to an anhydrous form. core.ac.uk
Table 1: General Influence of Reaction Conditions on Hydrated Salt Crystallization
| Parameter | Effect on Crystal Formation | Rationale |
| Temperature | Higher initial temperature allows for greater solute dissolution. scienceprojects.org | Solubility of many salts, including copper salts, increases with temperature. |
| Cooling Rate | A slow cooling rate generally produces larger, more well-defined crystals. core.ac.uk | Allows for orderly deposition of ions onto the crystal lattice, minimizing defects. |
| Concentration | Must exceed the saturation point (supersaturation) for crystallization to occur. scienceprojects.org | Provides the thermodynamic driving force for the transition from the dissolved to the solid state. |
| Agitation | Stirring can influence the number and size of crystals by affecting nucleation rates. | Distributes solute evenly and can either promote or inhibit nucleation depending on the system. |
Advanced Synthetic Approaches for Analogous Copper(II) Bromate Complexes
Beyond simple aqueous precipitation, advanced methods are employed to synthesize copper(II) bromate complexes, particularly for applications as energetic materials. These methods offer greater control over the final product's structure and properties.
Metathesis Reactions for Energetic Coordination Compounds
Metathesis, or double displacement, reactions are a practical and straightforward method for obtaining copper(II) bromate, which can then be used as a precursor for more complex energetic compounds. whiterose.ac.uk In this approach, a soluble copper(II) salt (e.g., copper(II) sulfate) is reacted with a soluble bromate salt (e.g., barium bromate) in an aqueous solution. The reaction results in the precipitation of an insoluble salt (barium sulfate in this case), leaving the desired copper(II) bromate in the solution. whiterose.ac.uk
CuSO₄(aq) + Ba(BrO₃)₂(aq) → Cu(BrO₃)₂(aq) + BaSO₄(s)
The removal of the insoluble byproduct drives the reaction to completion, providing a clean aqueous solution of copper(II) bromate. whiterose.ac.uk This method is advantageous for producing a pure precursor essential for the subsequent synthesis of sensitive energetic coordination compounds.
Strategies for Tailoring Energetic Properties via Nitrogen-Rich Azole-Based Ligand Modification
A key strategy in the development of modern energetic materials is the use of energetic coordination compounds (ECCs), which combine a metal center with energetic ligands. whiterose.ac.uk Copper(II) bromate serves as an excellent precursor for this purpose. By reacting the synthesized copper(II) bromate with various nitrogen-rich azole-based ligands, a new class of primary explosives can be created. whiterose.ac.uk
Nitrogen-rich heterocycles like imidazoles, pyrazoles, triazoles, and tetrazoles are of significant interest because they derive energy from their high positive heats of formation. nih.gov The energetic properties of the final copper(II) bromate complex can be precisely tailored by altering the specific azole ligand used. whiterose.ac.uk This approach allows for the fine-tuning of characteristics such as sensitivity to impact, friction, and electrostatic discharge, as well as thermal stability. whiterose.ac.uk The synthesis is typically a straightforward complexation reaction where the nitrogen-rich ligand coordinates to the copper(II) center. whiterose.ac.uk
Table 2: Examples of Nitrogen-Rich Azole Ligands for Energetic Copper(II) Bromate Complexes
| Ligand Type | Example Ligand | Resulting Complex Characteristics |
| Triazole | 4,4′-azo-1,2,4-triazole (atrz) | Forms energetic coordination polymers with high thermal stability and powerful detonation performance. nih.gov |
| Tetrazole | 1-methyl-5H-tetrazole (1-MTZ) | Produces a copper(II) bromate complex with bridging bromato anions. whiterose.ac.uk |
| Tetrazole | 2-methyl-5-aminotetrazole (2-MAT) | Forms a complex that crystallizes with water as a solvent molecule, [Cu(BrO₃)₂(2-MAT)₄]·H₂O. whiterose.ac.uk |
| Ditetrazole | 1,2-bis(1H-tetrazol-5-yl)ethane (1,2-dtp) | Creates a complex where bromato ligands bridge copper atoms, forming polymeric layers. whiterose.ac.uk |
Exploration of Bromate Ion Generation Methods for Precursor Synthesis
The availability of the bromate ion (BrO₃⁻) is fundamental to the synthesis of any bromate-containing compound. Several methods exist for its generation.
One of the most common methods for producing bromate is through the chemical oxidation of bromide (Br⁻). This is often achieved by using a strong oxidizing agent like ozone. scienceprojects.org The mechanism involves the conversion of bromide to hypobromite (B1234621) (HOBr/⁻OBr), which is a key intermediate, followed by its further oxidation to bromate. scienceprojects.org The presence of certain metal oxides, such as cupric oxide (CuO), can enhance the disproportionation of hypobromous acid to form bromate. ucl.ac.uk
Electrochemical synthesis offers another route. The electrolysis of a bromide salt solution, such as sodium bromide, can produce bromate ions at the anode. This process involves the oxidation of bromide to bromine, which then reacts with hydroxide (B78521) ions (also produced during electrolysis) to form hypobromite. Subsequent electrochemical and chemical steps convert the hypobromite into bromate.
A laboratory-scale synthesis can be achieved by dissolving elemental bromine in a concentrated solution of a strong base like potassium hydroxide. This process first generates bromide and hypobromite ions. With heating, the hypobromite disproportionates to form bromate and additional bromide ions.
Advanced Structural Elucidation of Hexaaquacopper Ii Bromate
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. For hexaaquacopper(II) bromate (B103136), this technique has unveiled a fascinating interplay between crystallographic symmetry and the electronic properties of the copper(II) ion.
Early crystallographic studies on hexaaquacopper(II) bromate have established its crystal system and the dimensions of its unit cell. The compound crystallizes in the cubic system, which is characterized by high symmetry. The specific space group has been identified as Pa3. The unit cell is the fundamental repeating unit of a crystal, and its parameters define the size and shape of this unit. For this compound, the lattice parameter 'a' has been determined to be 10.3240 (6) Å.
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Pa3 |
| Unit Cell Parameter (a) | 10.3240 (6) Å |
| Volume (V) | 1100.38 (4) ų |
| Formula Units per Unit Cell (Z) | 4 |
At the heart of the this compound structure is the copper(II) ion, which is coordinated by six water molecules, forming the complex cation [Cu(H₂O)₆]²⁺. Crystallographic data indicate that these six water molecules are arranged around the central copper ion in what appears to be a regular octahedral geometry. In this arrangement, the copper ion is located at a center of inversion. This high symmetry observed in the crystal structure is a point of significant interest and is discussed further in the context of the Jahn-Teller theorem.
| Parameter | Value (in Co(H₂O)₆₂) |
|---|---|
| Molecular Geometry | Trigonal pyramidal |
| Br-O Bond Length | 1.653 (2) Å |
| O-Br-O Bond Angle | 104.07 (9)° |
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful technique for probing the local atomic environment around a specific element. Unlike X-ray diffraction which provides information on long-range order in a crystal, EXAFS is sensitive to the short-range order, making it ideal for studying the immediate coordination sphere of the copper(II) ion in both solid and solution states.
EXAFS studies on solid this compound have been instrumental in resolving the apparent contradiction posed by the crystallographic data. The results from EXAFS analysis confirm that the local coordination environment around the copper(II) ion is indeed distorted, consistent with the Jahn-Teller theorem. These studies have successfully resolved two distinct Cu-O bond distances: shorter equatorial bonds and longer axial bonds. In the solid state, the mean equatorial Cu-O bond distance has been determined to be 1.967(5) Å, while two distinct axial Cu-O bond distances of 2.21(2) Å and 2.42(2) Å have been reported.
In aqueous solution, EXAFS studies also show a Jahn-Teller distorted octahedral coordination for the hydrated copper(II) ion. The best fits to the experimental data are obtained with a model consisting of four equatorial water molecules at approximately 1.96(2) Å and two axial water molecules at different distances, around 2.15 Å and 2.32 Å. This demonstrates that the local distorted structure is retained upon dissolution of the compound.
| State | Cu-O Bond Type | Bond Distance (Å) |
|---|---|---|
| Solid | Equatorial (mean) | 1.967(5) |
| Axial 1 | 2.21(2) | |
| Axial 2 | 2.42(2) | |
| Aqueous Solution | Equatorial (mean) | 1.96(2) |
| Axial 1 | ~2.15 | |
| Axial 2 | ~2.32 |
Reconciliation of Crystallographic Apparent Regularity with Jahn-Teller Induced Elongation
X-ray diffraction data indicate a cubic crystal system (space group Pa3) with the copper(II) ion in a virtually regular octahedral coordination environment. nih.gov The six coordinating water molecules are reported to have a single, uniform Cu-O bond distance of 2.079 Å, and the O-Cu-O angles are nearly 90 degrees (89.95° and 90.05°). nih.gov This apparent regularity is inconsistent with the expected static Jahn-Teller distortion. nih.govrsc.orgresearchgate.net
The resolution to this paradox is found through techniques that probe the local structure, independent of long-range crystallographic order, such as Extended X-ray Absorption Fine Structure (EXAFS). EXAFS studies on this compound confirm that the local coordination environment around the copper(II) ion is indeed distorted, consistent with a Jahn-Teller induced elongation. rsc.orgresearchgate.net These studies reveal two distinct sets of Cu-O bond distances: four shorter equatorial bonds and two longer axial bonds. The apparent high symmetry observed in crystallography is explained as a dynamic effect or a static disorder. nih.govrsc.orgresearchgate.net In this model, the elongated octahedra are randomly oriented along the three crystallographic axes, and the diffraction experiment averages these orientations to produce the image of a regular octahedron. rsc.orgresearchgate.net
| Technique | Observation | Cu-O Bond Distances (Å) | Interpretation |
| X-ray Crystallography | Apparent regular octahedron | 6 x 2.079(4) nih.gov | Average structure due to dynamic or static disorder rsc.orgresearchgate.net |
| EXAFS | Distorted octahedron | 4 x 1.96(1) (equatorial) 2 x 2.32(2) (axial) rsc.orgresearchgate.net | True local structure consistent with Jahn-Teller theorem rsc.orgresearchgate.net |
Evidence for Noncentrosymmetric Nature of Hydrated Copper(II) Ion in Solution and Solids
Further complicating the simple distorted octahedral model is substantial evidence pointing to the noncentrosymmetric nature of the hydrated copper(II) ion. A regular, tetragonally elongated octahedron possesses a center of symmetry (centrosymmetric). However, multiple lines of evidence from both solid-state and solution studies suggest a deviation from this symmetry for the [Cu(H₂O)₆]²⁺ ion.
In the solid state, many compounds containing the hexaaquacopper(II) ion crystallize in noncentrosymmetric space groups. nih.gov Even when they crystallize in centrosymmetric space groups, the copper atom is often not located at the center of symmetry. nih.gov Spectroscopic techniques provide more direct evidence. Linear electric field Electron Paramagnetic Resonance (EPR) studies were among the first to indicate that the hydrated copper(II) ion in aqueous solution was not centrosymmetric. nih.govacs.org
More recent EXAFS studies on a series of solvated copper(II) ions, including in aqueous solutions, have refined the structural model to a noncentrosymmetric Jahn-Teller distorted octahedron. acs.org This model proposes that the two axial Cu-O bond distances are not equal, differing by approximately 0.2 Å. acs.org Refinements of EXAFS data for solid Cu(H₂O)₆₂ also yielded Cu-O bond distances that were significantly different from those reported in crystallographic studies, supporting a noncentrosymmetric local environment. nih.govresearchgate.net
Evaluation of Distorted Octahedral and Five-Coordinate Models for Solvated Copper(II) Ions
The precise coordination number and geometry of the solvated copper(II) ion, particularly in aqueous solution, have been subjects of considerable scientific debate. While the six-coordinate, distorted octahedral model is frequently invoked, a five-coordinate model has also been proposed and is supported by significant experimental and theoretical evidence. nih.govrsc.orgnih.gov
The discussion was invigorated by a combined neutron scattering and molecular dynamics study that proposed the hydrated copper(II) ion is predominantly five-coordinate in aqueous solution. nih.govrsc.org A number of subsequent studies using various techniques have supported this view, suggesting a tetragonally elongated square-pyramidal geometry as the most stable configuration. nih.govnih.gov
However, other studies maintain that a six-coordinate Jahn-Teller distorted octahedral configuration is a better fit for the experimental data. rsc.orgresearchgate.net Density functional theory (DFT) calculations have indicated that while a five-coordinate square-pyramidal geometry is more stable than six-coordinate clusters in the aqueous phase, the energy difference is small (approximately 1.4 kcal/mol). nih.gov This small energy gap suggests that both five- and six-coordinate species may coexist in a dynamic equilibrium in solution. nih.govnih.gov This highlights that the structure of a metal complex in the solid state cannot be directly extrapolated to its structure in solution. acs.org
Examination of Hydrogen Bonding Networks and Supramolecular Interactions
This network of interactions is a key feature in related hexaaquametal(II) compounds as well. nih.govnih.gov The hydrogen bonds effectively link the cationic [Cu(H₂O)₆]²⁺ complexes and the anionic BrO₃⁻ groups into a stable, three-dimensional lattice. It has been suggested that such extensive and rigid hydrogen-bonding networks may influence the expression of the Jahn-Teller effect. In some related compounds, like hexaaquacopper(II) dinitrate, it is thought that the hydrogen-bonding mesh may limit the degree to which the distortion can be observed crystallographically. researchgate.net The interplay between the electronic requirement for Jahn-Teller distortion and the steric and energetic constraints of the hydrogen-bonding network is a critical aspect of the crystal chemistry of hydrated copper(II) salts.
Isostructural Relationships with Other Hexaaquametal(II) Compounds
This compound is part of a series of isostructural or isomorphic compounds, meaning they share the same crystal structure despite having different chemical components. These relationships are valuable for comparative studies of the properties of divalent transition metal ions. Specifically, this compound is isostructural with hexaaquacobalt(II) bromate and hexaaquanickel(II) bromate. nih.govnih.gov Furthermore, hexaaquanickel(II) bromate is also isomorphic with hexaaquanickel(II) chlorate. nih.gov
These compounds all crystallize in the cubic space group Pa3, with the divalent metal ion coordinated by six water molecules in an octahedral arrangement. The lattice parameters are very similar, reflecting the comparable ionic radii of Cu²⁺, Co²⁺, and Ni²⁺. This structural similarity provides a framework for understanding how the specific electronic configuration of the metal ion (e.g., the d⁹ configuration of Cu²⁺ leading to the Jahn-Teller effect) influences the properties of the compound within an otherwise identical crystal lattice.
| Compound | Crystal System | Space Group | Lattice Parameter (a) in Å | Reference |
| This compound | Cubic | Pa3 | 10.3240(6) | nih.gov |
| Hexaaquacobalt(II) bromate | Cubic | Pa-3 | 10.3505(7) | nih.gov |
| Hexaaquanickel(II) bromate | Cubic | Pa3 | 10.2987(6) | nih.gov |
Spectroscopic Characterization and Electronic Structure
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes, offering direct information on the electronic and geometric structure of the metal center and its ligand environment.
The Cu(II) ion possesses a 3d⁹ electron configuration, which in an ideal octahedral field would result in a degenerate ground state. To lift this degeneracy, the [Cu(H₂O)₆]²⁺ complex undergoes a Jahn-Teller distortion, typically resulting in an axially elongated octahedral geometry. This distortion involves four shorter Cu-O bonds in the equatorial plane and two longer Cu-O bonds in the axial positions.
This structural anisotropy is reflected in the EPR spectrum, which is characterized by anisotropic g-factors and copper hyperfine coupling constants (A). For an axially elongated complex with the unpaired electron residing in the dₓ²-y² orbital, the g-tensor components follow the trend g∥ > g⊥ > 2.0023. The spectrum is typically described by the principal values g∥, g⊥, A∥, and A⊥. The hyperfine interaction with the copper nucleus (I = 3/2) splits the g∥ and g⊥ signals into four lines each, although the splitting in the g⊥ region is often not resolved. The ratio of g∥ to A∥ can provide information about the coordination environment and geometry.
| Parameter | Typical Value |
|---|---|
| g∥ | ~2.40 - 2.41 |
| g⊥ | ~2.07 - 2.09 |
| A∥ (MHz) | ~400 - 465 |
| A⊥ (MHz) | < 50 (often unresolved) |
Note: The values are approximate and can vary based on the specific host lattice and experimental conditions. Data sourced from multiple studies.
EPR studies have been instrumental in demonstrating that the hydrated copper(II) ion in aqueous solution is a noncentrosymmetric complex. A centrosymmetric complex possesses a center of inversion, meaning that for every atom, there is an identical atom at the same distance on the opposite side of the central point. In a Jahn-Teller distorted [Cu(H₂O)₆]²⁺ ion, if the two axial Cu-O bonds were of equal length, the complex would be centrosymmetric (D₄h symmetry). However, evidence suggests that the two axial water molecules are not equidistant from the copper ion, leading to a noncentrosymmetric structure. This further distortion from a simple elongated octahedron is consistent with both EPR and X-ray absorption spectroscopy findings.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its structure, symmetry, and the nature of its chemical bonds.
For the [Cu(H₂O)₆]²⁺ ion, the vibrational spectra are expected to show modes corresponding to the vibrations of the Cu-O₆ framework and the internal vibrations of the coordinated water molecules. The primary coordination modes of interest are the Cu-O stretching and O-Cu-O bending vibrations. Due to the Jahn-Teller distortion, the symmetry is lowered from ideal octahedral (Oₕ), which affects the number and activity (IR or Raman) of the observed vibrational bands.
In addition to the metal-ligand framework vibrations, the internal modes of the coordinated water molecules (O-H stretching and H-O-H bending) are also observed. Coordination to the copper(II) ion typically shifts these bands relative to their positions in free liquid water. Librational modes of the water molecules (rocking, wagging, and twisting) also appear, usually at lower frequencies. The analysis of these spectra helps confirm the coordination of water molecules to the metal center.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| ν(O-H) - Water Stretch | 3200 - 3500 | IR, Raman |
| δ(H-O-H) - Water Bend | 1600 - 1630 | IR, Raman |
| Water Librations | 500 - 800 | IR, Raman |
| ν(Cu-O) - Stretch | ~400 - 450 | IR, Raman |
Note: Frequencies are approximate and can be influenced by the crystal lattice and hydrogen bonding.
UV-Visible Spectroscopy in Context of Electronic Transitions and Energetic Properties
The UV-Visible spectrum of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, is characterized by a single, broad absorption band in the visible to near-infrared region. This absorption is responsible for the characteristic pale blue color of its aqueous solutions. The peak of this absorption (λmax) is typically observed at approximately 780-810 nm. docbrown.infomdpi.com
This broad absorption band arises from d-d electronic transitions, which are transitions of electrons between the d-orbitals of the central copper(II) ion. researchgate.net According to Ligand Field Theory (LFT), in a perfect octahedral environment, the five d-orbitals of a transition metal ion are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). wikipedia.orguwimona.edu.jm
This geometric distortion causes a further splitting of the d-orbital energy levels. The eg set splits into the b₁g (dx²-y²) and a₁g (dz²) orbitals, while the t₂g set splits into the b₂g (dxy) and eg (dxz, dyz) orbitals. The single unpaired electron resides in the highest energy b₁g (dx²-y²) orbital. The broad absorption band observed in the spectrum is an envelope of several overlapping transitions from the lower-lying, fully occupied d-orbitals to the singly occupied b₁g orbital. These transitions can be assigned as:
²B₁g → ²A₁g (dz² → dx²-y²)
²B₁g → ²B₂g (dxy → dx²-y²)
²B₁g → ²Eg (dxz, dyz → dx²-y²)
The significant breadth of the absorption band is a result of these multiple, closely spaced electronic transitions, as well as vibronic coupling. acs.org
Table 2: Electronic Spectroscopy Data for the [Cu(H₂O)₆]²⁺ Ion
| Parameter | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) | ~800 nm (range: 780-810 nm) | docbrown.infomdpi.com |
| Energy of Transition (at 800 nm) | ~12,500 cm⁻¹ | researchgate.net |
| Color of Solution | Pale Blue / Cyan | docbrown.info |
| Assigned Electronic Transitions | ²B₁g → ²A₁g, ²B₁g → ²B₂g, ²B₁g → ²Eg (d-d transitions) | researchgate.net |
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Simulations of Copper(II) Aqua Complexes
Quantum mechanical (QM) methods are foundational to understanding the behavior of the [Cu(H₂O)₆]²⁺ ion. These "first-principles" calculations solve the electronic Schrödinger equation to determine the electronic structure, geometry, and energetic properties of the complex. wikipedia.org
Density Functional Theory (DFT) for Electronic G-tensor and Hyperfine Coupling Constants
Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the properties of transition metal complexes like the hexaaquacopper(II) ion. researchgate.net It is particularly effective for predicting parameters measured in Electron Paramagnetic Resonance (EPR) spectroscopy, such as the electronic g-tensor and hyperfine coupling constants, which provide direct insight into the electronic structure and coordination environment of the Cu(II) center. researchgate.netusp.br
The accuracy of DFT predictions for these magnetic properties is highly dependent on the chosen functional. Studies have shown that double-hybrid density functionals, such as B2GP-PLYP and PBE0-DH, consistently outperform other computational approaches for calculating the g-tensors of Cu(II) complexes. mdpi.comresearchgate.netscispace.com These methods are better at describing the covalency of the copper-ligand bonds and the electronic excitation energies. mdpi.com The calculated g-tensor values, typically showing a trend of g|| > g⊥ > 2.0023, confirm that the unpaired electron in the Cu(II) ion resides in a dx²-y² orbital, which is characteristic of an axially elongated octahedral or square planar geometry. usp.brnih.gov This combination of experimental EPR data and DFT calculations is a powerful tool for rationalizing the structural characteristics of copper(II) complexes. usp.br
Table 1: Representative DFT-Calculated EPR Parameters for Copper(II) Complexes This table illustrates typical values obtained from DFT calculations for Cu(II) complexes in environments similar to the aqua complex. The values demonstrate the characteristic axial symmetry.
Ab Initio Methods for Optimal Geometries and Electronic States
Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous approach to determining the optimal geometries and electronic states of molecules. wikipedia.orgststephens.net.in For the [Cu(H₂O)ₙ]²⁺ series of complexes, methods like Møller-Plesset perturbation theory (MP2) are employed to study their structural features and relative stabilities. researchgate.netnih.gov
These calculations are crucial for understanding the potential energy surface of the complex and identifying the most stable geometric configurations. For [Cu(H₂O)₆]²⁺, a key challenge is to accurately model the Jahn-Teller distortion, which leads to a splitting of degenerate electronic states and a lowering of the molecular symmetry from a perfect octahedron (Oₕ) to lower symmetries like tetragonal (D₄ₕ) or even orthorhombic (D₂ₕ). researchgate.net Theoretical protocols must be able to predict both the correct electronic ground state and its corresponding geometry. researchgate.net Studies comparing different computational methods have found that for copper-aqua complexes, results from the BHLYP functional (a hybrid DFT functional) are often consistent with those from the more computationally expensive MP2 ab initio method, highlighting the importance of including exact exchange in the functional. researchgate.net
Molecular Dynamics and Ab Initio Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Solvation Structure
To understand the hexaaquacopper(II) ion in its native aqueous environment, it is essential to model the dynamic interactions with the surrounding solvent molecules. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Molecular Dynamics (MD) simulations are a powerful tool for this purpose. nih.govmdpi.com In this approach, the chemically active region—the Cu(II) ion and its first hydration shell—is treated with a high-level quantum mechanical method, while the rest of the solvent is modeled using classical molecular mechanics force fields. mdpi.comresearchgate.net
This multiscale technique provides a detailed, time-resolved picture of the solvation structure. researchgate.net QM/MM MD simulations have revealed that for transition metal ions like Cu²⁺, including the second hydration shell in the QM region can be critically important for obtaining accurate results. researchgate.net These simulations offer new insights into the dynamic Jahn-Teller effect, showing distortions occurring on timescales ranging from femtoseconds to a few picoseconds. researchgate.net Furthermore, QM/MM studies can quantify the influence of other ligands on the hydration shell, demonstrating, for example, that the exchange rate of water molecules in the first shell is significantly increased when ammonia (B1221849) molecules are also coordinated to the copper ion. researchgate.net
Modeling Jahn-Teller Effect and Ligand Field Splitting in [Cu(H₂O)₆]²⁺
For [Cu(H₂O)₆]²⁺, this manifests as a tetragonal distortion, typically an elongation along one fourfold axis (the z-axis). libretexts.org This distortion lengthens the two axial Cu-O bonds and shortens the four equatorial Cu-O bonds. libretexts.orggauthmath.com Computational models are used to quantify this effect and interpret experimental data. The potential energy surface of the Jahn-Teller distorted ion is often modeled as being perturbed by an orthorhombic "strain" induced by interactions with the surrounding crystal lattice, which can explain the temperature-dependent behavior of its spectroscopic properties. colab.wsacs.orgresearchgate.net
Table 2: Typical Bond Lengths in the Jahn-Teller Distorted [Cu(H₂O)₆]²⁺ Ion This table compares typical experimental and computationally predicted bond lengths, illustrating the characteristic axial elongation.
Prediction of Spectroscopic Parameters from Computational Models
A primary application of computational modeling for [Cu(H₂O)₆]²⁺ is the prediction and interpretation of spectroscopic parameters. As discussed, DFT calculations are routinely used to predict the g-tensor and hyperfine coupling constants for EPR spectroscopy. researchgate.netmdpi.com The ability to accurately compute these parameters provides a direct link between the calculated electronic structure and the experimental spectrum. researchgate.net
For instance, the calculated g-tensor values can confirm the geometry around the copper center (e.g., elongated octahedral) and the nature of the ground state electronic orbital. usp.brnih.gov Discrepancies between calculated and experimental values can often be attributed to factors like the choice of DFT functional, the covalency of the metal-ligand bonds, or environmental effects not fully captured by the model. usp.brmdpi.com By systematically evaluating different functionals and basis sets, researchers can refine the computational protocol to achieve better agreement with experimental data, thereby increasing the predictive power of the models. mdpi.comscispace.com
Solvation Models (e.g., COSMO) in Aqueous and Organic Solvents
While explicit solvent models in QM/MM simulations provide a detailed picture of solvation, they are computationally expensive. An alternative and widely used approach is to employ continuum solvation models, such as the Conductor-like Screening Model (COSMO). semanticscholar.orgnih.govresearchgate.net These models represent the solvent as a continuous medium with a defined dielectric constant, which simplifies the calculation of solvation energies. ornl.gov
DFT calculations combined with the COSMO model have been used to characterize the structure and stability of [Cu(H₂O)ₙ]²⁺ clusters in the aqueous phase. semanticscholar.orgacs.org These studies have shown that in solution, a five-coordinate square-pyramidal geometry is often more stable than the six-coordinate octahedral structure. nih.govornl.gov However, the energetic difference between the five- and six-coordinate models can be small (on the order of ~1.4 kcal/mol), suggesting that both forms may coexist in solution. nih.govornl.gov This approach is invaluable for predicting how the solvent environment influences the preferred coordination number and geometry of the copper(II) ion. nih.govsemanticscholar.org
Reactivity, Stability, and Decomposition Mechanisms
Thermal Decomposition Pathways and Energetics
The thermal decomposition of hydrated metal salts is a complex process that typically begins with the loss of water molecules (dehydration) followed by the decomposition of the anhydrous salt at higher temperatures.
While specific thermogravimetric (TGA) and differential thermal analysis (DTA) data for hexaaquacopper(II) bromate (B103136) are not extensively detailed in the available literature, its decomposition pattern can be inferred from studies on analogous hydrated copper(II) salts, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). researchgate.netnih.gov The thermal analysis of such compounds reveals a multi-stage process. abo.fi
The decomposition of hexaaquacopper(II) bromate is expected to proceed through two primary phases:
Dehydration: The initial phase involves the endothermic removal of the six coordinated water molecules. This process is unlikely to occur in a single step. In many hydrated copper salts, water molecules are lost sequentially or in groups, with distinct temperature ranges for each loss, as observed in DTA curves. researchgate.netresearchgate.net For CuSO₄·5H₂O, four water molecules are lost in the range of 50-150 °C, with the final, more strongly bound water molecule being removed at a higher temperature, up to 260 °C. researchgate.netnih.gov A similar stepwise dehydration is anticipated for Cu(H₂O)₆₂.
Decomposition of Anhydrous Salt: Following complete dehydration, the resulting anhydrous copper(II) bromate, Cu(BrO₃)₂, undergoes further decomposition at elevated temperatures. This is typically a highly exothermic process, often involving redox reactions between the cation and the oxidizing anion. The decomposition of metal bromates generally yields metal oxides, bromine, and oxygen.
A hypothetical TGA profile for the dehydration of this compound, based on its molecular weight, is presented below.
| Decomposition Stage | Species Lost | Cumulative Moles of H₂O Lost | Cumulative Mass Loss (%) |
|---|---|---|---|
| Step 1 (Hypothetical) | 2 H₂O | 2 | 8.44% |
| Step 2 (Hypothetical) | 2 H₂O | 4 | 16.87% |
| Step 3 (Hypothetical) | 2 H₂O | 6 | 25.31% |
The nature of both the ligand and the anion profoundly influences the thermal stability and decomposition pathway of copper(II) compounds.
Ligand Influence: In this compound, the ligands are simple water molecules. Their primary role during initial heating is to dissociate from the copper center. In complexes with more complex organic ligands, the decomposition becomes more intricate, involving the breakdown of the ligand itself, which can proceed through various endothermic and exothermic steps. researchgate.net
Anion Influence: The anion is a critical determinant of the decomposition mechanism. The bromate ion (BrO₃⁻) is a strong oxidizing agent. In contrast, salts with non-oxidizing anions like sulfate or carbonate decompose differently. For example, the thermal stability of Group 2 metal carbonates and nitrates increases down the group as the polarizing power of the cation decreases. chemguide.co.uk For copper(II) salts, the decomposition of the anhydrous salt is an intramolecular redox reaction. The decomposition of copper(II) bromide (CuBr₂), for instance, yields copper(I) bromide (CuBr) and bromine gas (Br₂). rsc.org Similarly, the decomposition of anhydrous copper(II) bromate is expected to involve the reduction of Cu(II) to a lower oxidation state with the concurrent decomposition of the bromate anion.
The final solid residue from the thermal decomposition of many copper(II) salts in an oxidizing (air) atmosphere is typically copper(II) oxide (CuO). researchgate.netrsc.org For this compound, after the initial dehydration to anhydrous Cu(BrO₃)₂, the pathway to CuO likely involves several steps.
The decomposition of the anhydrous salt can be represented as: 2Cu(BrO₃)₂(s) → 2CuO(s) + 2Br₂(g) + 5O₂(g)
However, this process may involve intermediates. Studies on copper(II) halides show that decomposition can first lead to the copper(I) halide, which is then oxidized to CuO in the presence of air. rsc.org A similar pathway for the bromate could involve the formation of an intermediate copper(I) species or a copper oxobromide species before the final conversion to CuO. The decomposition of copper(II) sulfate, for example, proceeds through an intermediate copper oxysulfate (CuO·CuSO₄) before forming CuO at higher temperatures. nih.gov
Photochemical Stability and Laser-Initiated Reactivity
The presence of both a transition metal ion and a bromate anion makes this compound susceptible to photochemical reactions. Studies have shown that Cu²⁺ ions can act as a photocatalyst, enhancing the photochemical vapor generation of bromide and bromate species from acidic solutions when exposed to UV radiation. youtube.com This suggests that the [Cu(H₂O)₆]²⁺ complex can absorb light and initiate redox processes involving the bromate ion. The photochemical behavior has also been observed in systems containing macrocyclic copper complexes and bromate, where UV illumination significantly alters the reaction dynamics. acs.org
High-intensity laser irradiation can induce localized, rapid decomposition of copper(II) complexes in solution. This process is utilized in laser-induced chemical liquid phase deposition (LCLD) of copper. Such reactions are often accompanied by side reactions, including the decomposition of ligands and gas evolution, driven by the high local temperatures at the laser's focal point. akjournals.com For an aqueous solution of this compound, laser irradiation would likely lead to rapid heating, dehydration, and decomposition, potentially resulting in the deposition of copper or copper oxide.
Redox Behavior and Catalytic Potential of the Copper(II) Center
The copper(II) center in the hexaaquacopper(II) complex is redox-active, capable of being reduced to copper(I). The standard redox potential of the Cu²⁺/Cu⁺ couple is significantly influenced by the coordinating ligands. The reduction potential for the [Cu(H₂O)₆]²⁺ ion is +0.159 V. The coordination environment can tune this potential over a wide range, which is fundamental to the catalytic activity of copper complexes. researchgate.net For instance, studies on copper complexes with β-amyloid peptides have determined the redox potential of the Cu(II) center to be around +0.28 V vs. NHE, a value low enough to be reduced by biological antioxidants. rsc.org
This redox activity is the basis for the catalytic potential of many copper(II) complexes. Copper(II) compounds are effective catalysts for a variety of organic reactions, including C-N bond formation (Chan–Lam coupling) and the cyanosilylation of aldehydes. sciencemadness.orgacs.org The catalytic cycle often involves the reduction of Cu(II) to a Cu(I) intermediate. Furthermore, copper(II) complexes have been investigated as catalysts for important industrial processes like water oxidation. wikipedia.org While the specific catalytic applications of this compound are not widely reported, the inherent redox properties of its copper(II) center suggest potential utility in oxidation-reduction catalysis.
| Complex/System | Redox Couple | Potential (V vs. NHE) | Reference |
|---|---|---|---|
| Hexaaquacopper(II) | Cu²⁺/Cu⁺ | +0.159 | General Chemistry Textbooks |
| Aβ-Cu(II) Complex | Cu²⁺/Cu⁺ | ~+0.28 | rsc.org |
| Cu(II)-phenanthroline Complex 1 | Cu²⁺/Cu⁺ | +0.19 to +0.34 | researchgate.net |
Hydrolytic Stability in Aqueous Media
In aqueous solution, this compound dissociates to form the hexaaquacopper(II) cation, [Cu(H₂O)₆]²⁺, and bromate anions, BrO₃⁻. The [Cu(H₂O)₆]²⁺ ion is the stable form of copper(II) in acidic to neutral aqueous solutions. However, its stability is pH-dependent.
Upon the addition of a base, such as sodium hydroxide (B78521) or ammonia (B1221849), the aqua ligands undergo deprotonation. This results in the formation of a pale blue precipitate of copper(II) hydroxide, Cu(OH)₂. [Cu(H₂O)₆]²⁺(aq) + 2OH⁻(aq) → Cu(OH)₂(s) + 6H₂O(l)
The [Cu(H₂O)₆]²⁺ ion can also undergo ligand exchange reactions. If an excess of ammonia is added, the copper(II) hydroxide precipitate redissolves to form the deep blue tetraamminediaquacopper(II) complex ion, [Cu(NH₃)₄(H₂O)₂]²⁺. Similarly, in the presence of high concentrations of chloride ions, the blue solution turns green due to the formation of the tetrachlorocuprate(II) ion, [CuCl₄]²⁻. This demonstrates that while the hexaaqua complex is stable, the water ligands can be readily displaced by stronger or more concentrated ligands, indicating moderate hydrolytic lability. In some cases, the hydrolysis of more complex copper(II) compounds in aqueous solution leads to the formation of a stable aqua species, such as [Cu(L)(H₂O)]²⁺.
Advanced Material Applications and Functionalization
Utilization in Catalytic Processes
While specific studies detailing the catalytic use of hexaaquacopper(II) bromate (B103136) are limited, the catalytic activity of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, is well-documented. The copper(II) center is the primary driver of this activity, with the aqua ligands and bromate counter-ion potentially influencing the reaction environment.
The copper(II) ion, with its d⁹ electron configuration, can readily participate in redox reactions, cycling between Cu(I), Cu(II), and Cu(III) oxidation states. This ability to act as a one-electron transfer agent makes it a versatile catalyst for a variety of organic transformations. The [Cu(H₂O)₆]²⁺ complex provides a source of catalytically active copper(II) ions in aqueous solutions.
The aqua ligands in the hexaaquacopper(II) complex are labile, meaning they can be easily exchanged for other ligands or substrate molecules. This lability is crucial for catalysis as it allows the substrate to coordinate to the copper center, facilitating the chemical reaction. The acidity of the coordinated water molecules is also enhanced, which can play a role in acid-catalyzed reactions.
Copper(II) salts, in general, have been shown to catalyze a range of reactions, including:
Oxidation Reactions: Copper(II) complexes are effective catalysts for the oxidation of alcohols, phenols, and alkanes.
Coupling Reactions: They are used in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
"Click" Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click" chemistry, where copper(I), often generated in situ from copper(II) precursors, is the active catalyst. Layered copper(II) hydroxide (B78521) salts have demonstrated catalytic activity in CuAAC reactions. mdpi.com
The electrocatalytic properties of copper complexes are of interest for applications in energy conversion devices like fuel cells. These devices rely on catalysts to facilitate the oxidation of fuel at the anode and the reduction of an oxidant at the cathode. While there is no specific research on hexaaquacopper(II) bromate in fuel cells, the general electrocatalytic behavior of copper(II) complexes provides some insights.
Copper complexes have been investigated as potential electrocatalysts for the oxygen reduction reaction (ORR) at the cathode of fuel cells, offering a more abundant and cost-effective alternative to platinum. qub.ac.uk The mechanism often involves the coordination of oxygen to the copper center, followed by a series of electron and proton transfer steps to produce water. The ligands surrounding the copper ion play a critical role in tuning its redox potential and stabilizing key intermediates in the catalytic cycle. In the case of [Cu(H₂O)₆]²⁺, the aqua ligands could be displaced by oxygen or other reactive species at the electrode surface.
Integration into Energetic Coordination Compounds (ECC)
A significant area of research involving copper(II) bromate is its use in the formulation of energetic coordination compounds (ECCs). These materials are of interest as potential replacements for traditional lead-based primary explosives. at.uaresearchgate.net
Energetic coordination compounds combine a metal center with energetic ligands or counter-ions to create materials with explosive properties. Copper(II) bromate has been utilized as a precursor in the synthesis of a series of nitrogen-rich ECCs. at.uaresearchgate.net By coordinating copper(II) bromate with various nitrogen-donating azole-based ligands, researchers have been able to synthesize new primary explosives with sensitivities that can be precisely adjusted. at.ua
The energetic character of these compounds is derived from the combination of the oxidizing bromate anion and the fuel-rich organic ligands, with the copper(II) ion acting as a template to bring these components together in a stable crystalline lattice. The sensitivity of these ECCs to stimuli such as impact and friction can be modified by changing the nature of the organic ligand. at.uaresearchgate.net This "tailoring" of sensitivity is a key advantage in the development of safer and more reliable energetic materials. at.ua
Physicochemical Properties of Representative Copper(II) Bromate ECCs
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Electrostatic Discharge (mJ) | Decomposition Temperature (°C) |
|---|---|---|---|---|
| [Cu(BrO₃)₂(1-MTZ)₂] | 2 | <5 | 25 | 137 |
| [Cu(BrO₃)₂(2-MAT)₄]·H₂O | 2 | <5 | 60 | 169 |
Data sourced from a 2018 study on nitrogen-rich copper(II) bromate complexes. at.ua
The initiation of energetic materials by laser irradiation is a field of growing interest due to potential safety and precision advantages over traditional initiation methods. acs.orgresearchgate.net Copper(II) bromate coordination compounds have been shown to be promising candidates for laser-ignitable materials. at.ua
Studies have demonstrated that these ECCs can be initiated by laser irradiation, and their energetic character can be finely tuned through the selection of different nitrogen-donating ligands. at.ua The laser ignition mechanism is complex and not fully understood, but it is believed to be related to the optical absorption properties of the compound. Solid-state UV-vis measurements have been performed on these copper(II) bromate complexes to understand their absorption characteristics in relation to laser initiation. at.ua
The energetic properties of these compounds, including their thermal stability, have been evaluated using techniques such as differential thermal analysis. at.uaresearchgate.net The results of these characterizations are crucial for assessing their potential as practical energetic materials.
Laser Ignition Test Results for a Copper(II) Bromate Complex
| Current (A) | Voltage (V) | Pulse Length (ms) | Energy (mJ) | Result |
|---|
Confined samples were irradiated at a wavelength of 915 nm. The outcome depended on the specific energy input. at.ua
Future Research Directions and Unresolved Questions
Further Refinement of Solution-State Structures of Hydrated Copper(II) Ions
The precise structure of the hydrated copper(II) ion, [Cu(H₂O)ₙ]²⁺, in aqueous solution remains a topic of significant scientific debate, which is crucial for understanding the behavior of dissolved Hexaaquacopper(II) bromate (B103136). acs.orgresearchgate.net While historically assumed to be a six-coordinate, Jahn-Teller distorted octahedron, a large body of modern research points towards a more complex reality. researchgate.netnih.gov
A central question is the exact coordination number (CN) of the copper ion. Many recent studies, employing techniques like Extended X-ray Absorption Fine Structure (EXAFS), X-ray Absorption Near Edge Structure (XANES), and Density Functional Theory (DFT) calculations, propose that a five-coordinate, square-pyramidal geometry is the most stable and likely configuration in an aqueous environment. acs.orgresearchgate.netornl.govnih.gov However, the energy difference between the five-coordinate and six-coordinate models is small, estimated to be around 1.4 kcal/mol, suggesting that both forms may coexist in a dynamic equilibrium in solution. acs.orgornl.govnih.gov
Future research will focus on resolving this ambiguity through more sophisticated experimental and computational methods.
Advanced Spectroscopic Techniques : The combined use of high-resolution EXAFS and MXAN (Minuit XANes) analysis has proven powerful in providing empirically resolved structures, suggesting that the dominant species is [Cu(H₂O)₅]²⁺. nih.gov Further application of these combined techniques is needed to create more definitive models.
Multi-Technique Approaches : Integrating data from neutron scattering, X-ray scattering, and EXAFS offers a comprehensive view of the ion's local environment and the surrounding solvent structure. rsc.org One such study suggested a mixed character, with tetrahedral, trigonal bipyramidal, and octahedral components all contributing to the average structure. rsc.org
Computational Chemistry : Continued development of DFT and Quantum Mechanics/Molecular Dynamics (QM/MD) simulations will allow for more accurate modeling of the ion-water interactions and the energetics of different coordination geometries. researchgate.net
The table below summarizes the proposed models for the hydrated copper(II) ion based on various advanced analytical techniques.
| Research Approach | Proposed Dominant Structure(s) | Key Findings |
| DFT & COSMO Solvation Model | Five-coordinate square-pyramidal | More stable than four- or six-coordinate clusters in aqueous phase. acs.orgornl.gov |
| Combined EXAFS & MXAN | Axially elongated square pyramidal [Cu(H₂O)₅]²⁺ | Dominates in liquid solution; evidence of a non-bonding axial water molecule at ~2.9 Å. nih.gov |
| Neutron/X-ray Scattering & EXAFS | Mixed character (tetrahedral, trigonal bipyramidal, octahedral) | Average coordination number found to be 4.5 ± 0.6. rsc.org |
| EXAFS of Aqueous & Solid Samples | Non-centrosymmetric Jahn-Teller distorted-octahedral | Best fit obtained with four short equatorial Cu-O bonds (~1.96 Å) and two distinct long axial Cu-O bonds (~2.15 Å and ~2.32 Å). nih.govacs.org |
Comprehensive Investigation of Dynamic Jahn-Teller Effects in Solid and Solution Phases
While early crystallographic studies of Cu(H₂O)₆₂ suggested a regular octahedral geometry, this is now understood to be an averaged structure. nih.gov Lattice-independent techniques like EXAFS have confirmed that the local structure is indeed consistent with a Jahn-Teller induced elongation, even in the solid state. rsc.org The EXAFS spectrum of solid Cu(H₂O)₆₂ is nearly identical to that of the aqueous copper(II) ion, indicating a very similar, non-regular octahedral local structure in both phases. nih.govacs.org This structure features four shorter equatorial Cu-O bonds and two longer, distinct axial Cu-O bonds. nih.govrsc.org
Future investigations will aim to characterize the nature and timescale of these distortions.
Temperature-Dependent Spectroscopy : Techniques like Electron Paramagnetic Resonance (EPR) are highly sensitive to the local symmetry of the copper ion. acs.orgresearchgate.net Studying the EPR spectra of both solid Hexaaquacopper(II) bromate and its frozen solutions over a range of temperatures can reveal the transition from a dynamic, thermally averaged state at higher temperatures to a static, "frozen" distortion at lower temperatures. acs.orgutwente.nl
Advanced EPR Techniques : Pulsed EPR methods, such as Electron Nuclear Double Resonance (ENDOR), can provide more detailed information about the metal-ligand interactions and the precise geometry of the complex in a frozen solution state, helping to distinguish between different distorted models. rsc.org
Theoretical Modeling : Developing more sophisticated models of vibronic coupling—the interaction between electronic states and nuclear vibrations—is essential for understanding the potential energy surface of the [Cu(H₂O)₆]²⁺ complex and the energetic barriers between different distorted configurations. aip.org
The table below outlines the experimentally determined bond distances for the [Cu(H₂O)₆]²⁺ cation in solid bromate salt, confirming the Jahn-Teller distortion.
| Bond Type | Mean Bond Distance (Å) | Technique |
| Equatorial Cu-O | 1.96(1) | EXAFS rsc.org |
| Axial Cu-O | 2.32(2) | EXAFS rsc.org |
Exploration of Novel Ligand Systems for Tailored Properties and Stability
Replacing the aqua ligands of the hexaaquacopper(II) core with other organic or inorganic ligands is a primary strategy for creating new copper(II) complexes with specific, tailored properties. The goal is to modulate characteristics such as stability, solubility, redox potential, catalytic activity, and biological function.
Research in this area is vast and dynamic, focusing on several classes of ligands:
N-donor Ligands : Bidentate and tridentate ligands containing nitrogen, such as methylpyridine or tripodal tripyridines, are widely explored. nih.govoup.com These can form stable chelate rings with the copper center, and altering the ligand's steric and electronic properties can fine-tune the resulting complex's redox potential and catalytic efficiency for reactions like reactive oxygen species (ROS) production. oup.com
N,O- and N,S-donor Ligands : Mixed-donor ligands, like those derived from Schiff bases, offer versatile coordination environments. mdpi.commdpi.com For example, reduced Schiff bases containing fluorine have been used to create stable, neutral copper(II) complexes with significant cytotoxicity against cancer cell lines. mdpi.com
Carboxylate Ligands : Carboxylates can act as bridging ligands to form multinuclear copper complexes, such as the well-known "paddlewheel" structures. nih.gov These systems are of great interest for their unique magnetic properties and potential applications in bioinorganic chemistry. researchgate.net
Future work will focus on the rational design of ligands to achieve specific outcomes. This involves a synergistic approach combining synthetic chemistry with computational modeling to predict the properties of new complexes before their synthesis, accelerating the discovery of materials with desired functionalities.
In-depth Mechanistic Studies of Decomposition and Catalytic Pathways under Varied Conditions
Understanding the thermal decomposition of this compound is critical for assessing its stability and potential applications at elevated temperatures. While specific mechanistic studies on this compound are not widely available, a probable pathway can be inferred from studies on related copper(II) halides and carboxylates.
The decomposition is expected to be a multi-step process:
Dehydration : The initial step upon heating would be the loss of the six water ligands.
Redox Decomposition : The anhydrous Copper(II) bromate would then undergo an internal redox reaction. The bromate ion (BrO₃⁻) is a strong oxidizing agent, while bromide (Br⁻), which can be formed from bromate decomposition, can act as a reducing agent for Cu(II). Studies on Copper(II) bromide (CuBr₂) show that it decomposes upon heating to form Copper(I) bromide (CuBr) and elemental bromine (Br₂). A similar reduction of Cu²⁺ to Cu⁺ is highly probable. wikipedia.org
Formation of Oxides : The ultimate solid products at higher temperatures are likely to be copper oxides (CuO or Cu₂O), following the breakdown of the oxygen-containing anions and subsequent oxidation.
A mechanistic study of copper(II) malonate decomposition revealed a stepwise cation reduction (Cu²⁺ → Cu⁺ → Cu⁰) and an autocatalytic process where a product (acetate) promoted further anion breakdown. royalsocietypublishing.org Similar complex pathways, potentially involving autocatalysis, could be at play in the decomposition of copper bromate.
Future research requires detailed experimental studies under controlled atmospheres (inert, oxidizing, reducing) and temperatures. Techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Infrared Spectroscopy (TGA-IR) would be invaluable for identifying the gaseous products evolved at each stage and elucidating the complete reaction mechanism. nih.gov Investigating the influence of the Cu(II)/Cu(I) redox couple on the catalytic decomposition of the bromate anion is another important avenue. dntb.gov.ua
Design and Synthesis of New Functional Materials Based on the this compound Core
The [Cu(H₂O)₆]²⁺ cation serves as a versatile building block, or precursor, for the synthesis of advanced functional materials. By systematically replacing the labile water ligands, researchers can construct intricate architectures like coordination polymers (CPs) and Metal-Organic Frameworks (MOFs).
A promising direction is the creation of porous materials. uab.cat For example, reacting Cu(II) ions with bulky organic ligands like p-hydroxycinnamic acid in the presence of auxiliary ligands can lead to the formation of 2D-polymers with internal voids or channels. uab.cat Although these voids are often occupied by solvent molecules, their presence highlights the potential for creating materials for applications in gas storage, separation, or catalysis. uab.cat
Other areas of exploration include:
Magnetic Materials : The use of bridging ligands, such as carboxylates, can bring copper(II) centers into close proximity, leading to magnetic coupling. researchgate.net This allows for the design of materials with specific magnetic properties.
Luminescent Materials : Macrocyclic Schiff base ligands containing groups like binaphthyl can be used to synthesize dinuclear copper(II) complexes that exhibit fluorescence, making them candidates for optical sensors or light-emitting devices. nih.gov
Thin Films and Coatings : Copper(II) complexes can be used as precursors for fabricating thin films using techniques like spin coating or thermal vapor deposition. nih.gov These materials could have applications in electronics or as specialized coatings.
Future research will focus on gaining greater control over the self-assembly process to produce materials with desired topologies and pore structures. The use of the bromate anion itself as a coordinating or structure-directing agent, in addition to being a counter-ion, could lead to novel structural motifs and functionalities.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing hexaaquacopper(II) bromate?
- Methodology : Use X-ray crystallography to determine the coordination geometry and ligand arrangement around the copper(II) center. Diffraction data can resolve the octahedral configuration of the [Cu(H₂O)₆]²⁺ complex and its counterion interactions . For purity analysis, employ thermogravimetric analysis (TGA) to confirm hydration states and inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometric ratios of Cu²⁺ and BrO₃⁻. Reference crystal structures of analogous aqua-metal complexes (e.g., aquamalonato copper complexes) to validate structural parameters .
Q. How can researchers mitigate interference from bromide ions when quantifying bromate in this compound solutions?
- Methodology : Apply ion chromatography with suppressed conductivity detection, using a high-capacity anion-exchange column (e.g., Dionex AS20) to separate BrO₃⁻ from Br⁻. Pre-treat samples with hydrogen peroxide under acidic conditions to oxidize residual Br⁻ to BrO₃⁻, ensuring accurate bromate quantification . Calibrate with certified bromate standards and validate recovery rates via spiked samples.
Advanced Research Questions
Q. What mechanisms explain conflicting data on bromate formation in copper-catalyzed ozonation systems?
- Analysis : Discrepancies arise from (i) catalyst surface properties (e.g., CuO vs. Cu₂O), which alter O₃ decomposition pathways and hydroxyl radical (˙OH) yields, and (ii) pH-dependent speciation of HOBr/OBr⁻ intermediates. For example, CuO catalysts at pH > 8 favor OBr⁻, increasing bromate formation via ˙OH-mediated oxidation . Contrastingly, Cu⁰ catalysts under acidic conditions may reduce BrO₃⁻ to Br⁻ via surface redox reactions. Design experiments controlling dissolved oxygen, ozone dose, and catalyst crystallinity to isolate variables .
Q. How can computational modeling resolve uncertainties in the genotoxic mechanism of bromate in copper complexes?
- Methodology : Use density functional theory (DFT) to simulate bromate interactions with DNA-Cu²⁺ adducts. Model the redox activity of [Cu(H₂O)₆]²⁺ in proximity to guanine bases, predicting electron transfer pathways that induce oxidative DNA lesions (e.g., 8-oxoguanine). Validate with in vitro plasmid-nicking assays comparing bromate-induced strand breaks in the presence/absence of Cu²⁺ .
Q. What experimental designs are optimal for studying the environmental persistence of this compound in aqueous systems?
- Methodology : Conduct batch experiments under controlled redox conditions (e.g., anoxic vs. oxic) to track BrO₃⁻ reduction kinetics. Use isotopic labeling (e.g., ⁸¹Br) to distinguish abiotic vs. microbial degradation pathways. Pair with synchrotron-based X-ray absorption spectroscopy (XAS) to monitor Cu speciation changes during bromate transformation .
Data Analysis and Interpretation
Q. How should researchers address contradictory results in bromate toxicity studies involving copper complexes?
- Approach : Perform meta-analyses to identify confounding variables:
- Dose-response variability : Compare studies using acute (µM-range) vs. chronic (nM-range) exposures.
- Bioavailability : Account for ligand competition (e.g., citrate or EDTA in cell culture media) that alters Cu²⁺-bromate reactivity .
- Threshold determination : Apply benchmark dose (BMD) modeling to datasets with sufficient resolution, prioritizing studies measuring direct DNA adduct formation over indirect biomarkers like comet assays .
Q. What statistical frameworks are suitable for analyzing non-linear relationships in bromate-copper redox data?
- Methodology : Use generalized additive models (GAMs) to fit non-parametric curves to reaction rate vs. pH or Cu²⁺ concentration data. For threshold detection, apply piecewise regression or Bayesian change-point analysis. Report 95% confidence intervals for inflection points and validate with bootstrapping .
Methodological Best Practices
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Guidelines :
- Document hydration states via Karl Fischer titration and dynamic vapor sorption (DVS) to account for hygroscopicity.
- Standardize reaction conditions (e.g., strict temperature control at 25°C ± 0.5°C) to prevent polymorphic variations .
- Share raw diffraction data in repositories like the Cambridge Structural Database (CSD) for independent validation .
Q. What protocols minimize artifacts in spectroscopic studies of copper-bromate interactions?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
